3-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Overview
Description
3-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that features a combination of pyrazole, triazole, and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step reactions. One common approach starts with the preparation of 4-bromo-3,5-dimethyl-1H-pyrazole, which can be synthesized by reacting 3,5-dimethylpyrazole with bromine . The next step involves the alkylation of this intermediate with 2-bromoethylamine to form 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine . This intermediate is then reacted with 4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or amine-substituted pyrazole derivatives.
Scientific Research Applications
3-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitrobenzyl group suggests potential interactions with cellular redox systems, while the pyrazole and triazole rings may interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative used as an intermediate in various syntheses.
4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole: A triazole derivative with similar functional groups.
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: An intermediate in the synthesis of the target compound.
Uniqueness
3-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its combination of pyrazole, triazole, and nitrobenzyl groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN6O2S/c1-4-23-16(9-10-24-13(3)17(19)12(2)22-24)20-21-18(23)28-11-14-5-7-15(8-6-14)25(26)27/h5-8H,4,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWJEZNWYSYKQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CCN3C(=C(C(=N3)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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